2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine
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Overview
Description
2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine is a complex organic compound that belongs to the class of guanidines This compound is characterized by the presence of a pyrimidine ring substituted with butyl and ethyl amino groups, as well as a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Amino Groups: The butyl and ethyl amino groups are introduced via nucleophilic substitution reactions.
Attachment of the Dichlorophenyl Group: This step involves the coupling of the dichlorophenyl moiety to the pyrimidine ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine: shares similarities with other guanidine derivatives and pyrimidine-based compounds.
Other Pyrimidine Derivatives: Compounds such as 2-amino-4,6-dimethylpyrimidine and 2,4-diaminopyrimidine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
51386-81-3 |
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Molecular Formula |
C20H29Cl2N7 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
2-[4-[2-[butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine |
InChI |
InChI=1S/C20H29Cl2N7/c1-4-6-10-29(5-2)11-9-24-18-12-14(3)25-20(27-18)28-19(23)26-15-7-8-16(21)17(22)13-15/h7-8,12-13H,4-6,9-11H2,1-3H3,(H4,23,24,25,26,27,28) |
InChI Key |
DGBRCQRVLJXVPQ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCN(CC)CCNC1=NC(=NC(=C1)C)/N=C(\N)/NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCCCN(CC)CCNC1=NC(=NC(=C1)C)N=C(N)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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